Leucosulfakinin
Description
Structure
2D Structure
Properties
CAS No. |
105520-56-7 |
|---|---|
Molecular Formula |
C65H88N18O22S2 |
Molecular Weight |
1537.6 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H88N18O22S2/c1-106-26-24-44(61(98)77-41(13-8-25-72-65(69)70)58(95)80-45(55(68)92)27-35-9-4-2-5-10-35)79-63(100)48(30-38-32-71-34-74-38)75-51(85)33-73-57(94)46(29-37-14-16-39(17-15-37)105-107(102,103)104)81-64(101)49(31-54(90)91)83-60(97)43(20-23-53(88)89)78-62(99)47(28-36-11-6-3-7-12-36)82-59(96)42(19-21-50(67)84)76-56(93)40(66)18-22-52(86)87/h2-7,9-12,14-17,32,34,40-49H,8,13,18-31,33,66H2,1H3,(H2,67,84)(H2,68,92)(H,71,74)(H,73,94)(H,75,85)(H,76,93)(H,77,98)(H,78,99)(H,79,100)(H,80,95)(H,81,101)(H,82,96)(H,83,97)(H,86,87)(H,88,89)(H,90,91)(H4,69,70,72)(H,102,103,104)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |
InChI Key |
HVIASWSUUCJWIE-CUZNLEPHSA-N |
SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
Other CAS No. |
105520-56-7 |
sequence |
EQFEDXGHMRF |
Synonyms |
Glu-Gln-Phe-Glu-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 leucosulfakinin |
Origin of Product |
United States |
Historical Context and Discovery of Leucosulfakinin
Initial Isolation and Characterization from Insect Models
The first members of the sulfakinin peptide family were identified and isolated from head extracts of the Madeira cockroach, Leucophaea maderae. nih.govplos.orgoup.com The isolation process involved the processing of thousands of cockroach heads to obtain sufficient material for purification and analysis. researchgate.net Researchers utilized a bioassay based on the myotropic (muscle-stimulating) activity on the isolated hindgut of the cockroach to guide the purification process. plos.orgoup.com This assay measured the frequency of spontaneous contractions and allowed for the tracking of the biologically active fractions throughout the successive chromatographic steps. oup.com
These pioneering studies in the mid-1980s successfully isolated two related peptides that demonstrated potent myotropic activity. biologists.com This biological activity, specifically the stimulation of intestinal muscle, was analogous to the action of gastrin in vertebrates. nih.govdntb.gov.ua The discovery was significant as it identified a new family of invertebrate neuropeptides, which are involved in the complex regulation of processes like feeding and digestion in insects. plos.org Subsequent research has shown that sulfakinins are widely distributed across various insect orders. plos.org
Nomenclature and Early Structural Elucidation of Leucosulfakinin I and this compound II
The name "this compound" was derived from the source organism, Leucophaea maderae, and the presence of a chemically crucial sulfated tyrosine residue, combined with their kinin-like (myotropic) activity. oup.combiologists.com The two initially isolated peptides were named this compound (LSK or LSK-I) and this compound-II (LSK-II). nih.govresearchgate.net
Early structural elucidation, employing techniques like mass spectrometry and amino acid sequence analysis, revealed the primary structures of these two neuropeptides. nih.govnih.govlcms.cz Both were found to be relatively small peptides. LSK is an undecapeptide (containing 11 amino acids), while LSK-II is a decapeptide (containing 10 amino acids) with a blocked N-terminus (pyroglutamic acid). nih.govnih.gov A key feature identified in both peptides was a sulfated tyrosine residue [Y(SO3H)], which proved critical for their biological activity. nih.govresearchgate.net They also share a common C-terminal heptapeptide (B1575542) fragment and are C-terminally amidated. nih.govnih.gov
The sequences determined for LSK-I and LSK-II are presented below.
| Peptide | Sequence | N-Terminus | Reference |
|---|---|---|---|
| This compound (LSK-I) | Glu-Gln-Phe-Glu-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 | Glutamic acid (Glu) | nih.govexlibrisgroup.com |
| This compound-II (LSK-II) | pGlu-Ser-Asp-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 | Pyroglutamic acid (pGlu) | nih.gov |
Comparative Perspectives with Vertebrate Cholecystokinin (B1591339)/Gastrin Research
A pivotal aspect of the discovery of leucosulfakinins was their striking sequence homology to the vertebrate hormones cholecystokinin (CCK) and gastrin. nih.govnih.gov These vertebrate peptides are key regulators of digestion and also function as neurotransmitters in the central nervous system. The structural similarity suggested a shared evolutionary origin, indicating that CCK/gastrin-like neuropeptides are not confined to vertebrates but also exist in invertebrates. elifesciences.orgnih.gov
This compound-I shares 55 percent identity (6 of 11 amino acid residues) with the hormonally active portion of human gastrin II. nih.govdntb.gov.ua this compound-II was noted to have an even greater resemblance to cholecystokinin than LSK-I does. nih.gov Both LSKs and the vertebrate hormones (CCK and gastrin II) possess a sulfated tyrosine residue and a similar C-terminal amide structure, which are important for their biological function. elifesciences.orgnih.gov The C-terminal heptapeptide core sequence of sulfakinins, DY(SO3H)GHM/LRFamide, is characteristic of this peptide family. nih.govresearchgate.net This structural relationship is further supported by their analogous myotropic activity on intestinal tissues. nih.govnih.gov The discovery of leucosulfakinins provided some of the first molecular evidence for the ancient evolutionary history of the CCK/gastrin signaling pathway, predating the divergence of protostomes and deuterostomes. elifesciences.orgbiorxiv.orgoup.com
| Peptide | Amino Acid Sequence | Organism/Family | Reference |
|---|---|---|---|
| This compound-I | Glu-Gln-Phe-Glu-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 | Insect (Leucophaea maderae) | nih.gov |
| This compound-II | pGlu-Ser-Asp-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 | Insect (Leucophaea maderae) | nih.gov |
| Human Gastrin-II (C-terminal) | ...Leu-Glu-Glu-Glu-Glu-Ala-Tyr(SO3H)-Gly-Trp-Met-Asp-Phe-NH2 | Vertebrate (Human) | nih.govdntb.gov.ua |
| Cholecystokinin-8 (CCK-8) | Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 | Vertebrate | elifesciences.org |
Bolded sequences highlight areas of homology.
Molecular Architecture and Biosynthesis of Leucosulfakinin
Primary Structure Analysis of Leucosulfakinin Variants
Two primary variants of this compound have been characterized: this compound (LSK) and this compound-II (LSK-II). These variants differ in their amino acid sequence and N-terminal modification.
This compound (LSK): This variant is an undecapeptide with the sequence Glu-Gln-Phe-Glu-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 nih.gov. It features a sulfated tyrosine residue at position 6 and a C-terminal amide.
This compound-II (LSK-II): LSK-II is a decapeptide with the sequence pGlu-Ser-Asp-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 nih.govuniprot.org. This variant is characterized by an N-terminal pyroglutamyl residue (pGlu), a sulfated tyrosine at position 5, and a C-terminal amide.
Table 1: Primary Structures and Key Modifications of this compound Variants
| Variant | Sequence | Key Post-Translational Modifications | Length |
| This compound (LSK) | Glu-Gln-Phe-Glu-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 | Tyrosine sulfation, C-terminal amidation | 11 |
| This compound-II (LSK-II) | pGlu-Ser-Asp-Asp-Tyr(SO3H)-Gly-His-Met-Arg-Phe-NH2 | N-terminal pyroglutamylation, Tyrosine sulfation, C-terminal amidation | 10 |
Genetic Basis of this compound Precursor Expression
Leucosulfakinins, like other neuropeptides, are synthesized from larger precursor proteins encoded by specific genes. The first gene encoding a sulfakinin (SK) precursor was identified in Drosophila in 1988 nih.gov. These precursor genes are transcribed and translated into precursor polyproteins, which are then processed through a series of enzymatic steps to yield the mature, bioactive peptides nih.gov. In many insect species, a single precursor gene can give rise to multiple sulfakinin isoforms, often referred to as paracopies nih.govresearchgate.net. Research indicates that genes encoding sulfakinin precursors have been identified in various insect species, including the American cockroach (Periplaneta americana) researchgate.net.
Post-Translational Modification Pathways of this compound Peptides
The biological activity of leucosulfakinins is critically dependent on specific post-translational modifications (PTMs) that occur after the initial synthesis of the precursor peptide. These modifications include tyrosine sulfation, C-terminal amidation, and, in the case of LSK-II, N-terminal pyroglutamylation.
A defining characteristic of both LSK and LSK-II is the presence of a sulfated tyrosine residue (Tyr(SO3H)) nih.govnih.govuniprot.orgcapes.gov.br. This modification involves the addition of a sulfate (B86663) group to the phenolic hydroxyl group of the tyrosine side chain capes.gov.brcapes.gov.brgoogle.com. Research has demonstrated that the presence of this sulfate group is crucial for the myotropic activity of this compound researchgate.net. While the specific enzymes responsible for tyrosine sulfation in insects are not detailed in the provided literature, this process generally involves enzymatic addition of a sulfate moiety, significantly altering the peptide's biochemical properties and receptor interactions abcam.comthermofisher.com.
Both identified this compound variants, LSK and LSK-II, possess a C-terminal amide group (Phe-NH2) nih.govnih.govuniprot.org. C-terminal amidation is a widespread post-translational modification in neuropeptides and peptide hormones, typically catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) abcam.comthermofisher.com. This modification is essential for the biological activity and stability of many neuropeptides, including leucosulfakinins.
This compound-II (LSK-II) is distinguished by an N-terminal pyroglutamyl residue (pGlu) nih.govuniprot.org. This modification involves the cyclization of an N-terminal glutamine (Gln) or glutamate (B1630785) (Glu) residue to form pyroglutamic acid abcam.comthermofisher.com. This cyclization is typically mediated by glutaminyl cyclase enzymes. While LSK does not exhibit this modification, it is a critical feature of LSK-II, contributing to its specific molecular identity and biological function.
Compound Names:
this compound (LSK)
this compound-II (LSK-II)
Leucosulfakinin Receptor Systems and Intracellular Signaling
Molecular Cloning and Identification of Leucosulfakinin Receptors
The identification and molecular cloning of this compound receptors (SKRs) have been a significant area of research, particularly in invertebrates, revealing their evolutionary conservation and functional parallels with vertebrate CCK receptors (CCKRs) nih.govnih.govfrontiersin.org. SKRs are classified as members of the rhodopsin-like subfamily of GPCRs, characterized by their seven transmembrane domains plos.orgscholaris.ca.
Studies have successfully cloned SKRs from various insect species, including Drosophila melanogaster, Tribolium castaneum, Rhodnius prolixus, and Dendroctonus armandi nih.govplos.orgscholaris.cafrontiersin.org. For instance, two distinct sulfakinin receptor genes, Trica-SKR1 and Trica-SKR2, were cloned and characterized from the red flour beetle, Tribolium castaneum, showing significant sequence similarity to annotated SKRs from other insects and conserved regions with vertebrate CCKRs plos.org. In the oyster Crassostrea gigas, two full-length cDNAs encoding Cragi-CCKR1 and Cragi-CCKR2 were identified through BLAST analysis using Drosophila SKR as a query mnhn.fr. Similarly, an SK/CCK-type receptor, ArSK/CCKR, was identified in the starfish Asterias rubens, highlighting the presence of this signaling system in non-protostome deuterostomes nih.gov. The cloning efforts have established that these receptors are indeed the cognate binding partners for sulfakinin-type peptides.
Pharmacological Characterization of this compound Receptor Subtypes
Pharmacological characterization of cloned SKRs has elucidated their ligand-binding specificities and functional responses. These studies typically involve expressing the receptors in heterologous cell systems and assessing their activation by various peptide ligands.
SKRs generally demonstrate a preference for sulfated sulfakinin peptides, with the sulfation of a tyrosine residue in the C-terminal heptapeptide (B1575542) core sequence (DY(SO3H)GHM/LRFamide) being crucial for high-affinity binding and activation, mirroring the pharmacology of vertebrate CCK1 receptors nih.govbioscientifica.com. For example, in the oyster C. gigas, di- and mono-sulfated forms of oyster Cragi-CCK1 were identified as potent endogenous agonists for Cragi-CCKR1 and Cragi-CCKR2 mnhn.fr. Similarly, studies on Tribolium castaneum SK receptors involved pharmacological profiling with 29 different peptide ligands, which helped clarify the essential requirements for receptor activation plos.org. The characterization of cionin (B135018) receptors from Ciona intestinalis also revealed pharmacological features akin to vertebrate CCK1R, where a sulfated tyrosine is necessary for binding bioscientifica.com. These findings underscore the conserved nature of ligand-receptor recognition mechanisms within the CCK/SK signaling family.
Ligand-Receptor Interaction Dynamics and Specificity
The interaction between this compound and its cognate receptors is a dynamic process governed by molecular recognition, affinity, and kinetics. While detailed quantitative data on the association and dissociation rates (kinetics) of this compound specifically with its receptors are not extensively detailed in the provided search snippets, the general principles of ligand-receptor interactions apply. Receptor specificity is a key feature, ensuring that this compound elicits responses from its intended targets while minimizing off-target effects.
The structural homology between SKRs and vertebrate CCKRs suggests conserved binding pockets that accommodate the peptide ligand plos.org. The presence of a sulfated tyrosine residue on this compound is a critical determinant for its interaction with SKRs, contributing significantly to binding affinity and subsequent receptor activation nih.govbioscientifica.com. Research into ligand-receptor interactions, in general, highlights that factors such as molecular shape, charge distribution, and hydrogen bonding capabilities dictate the strength and specificity of binding mhmedical.comarxiv.orgfrontiersin.org. For SKRs, these molecular features are fine-tuned to recognize the specific sequence and post-translational modifications (like sulfation) of this compound.
Cellular and Molecular Mechanisms of this compound Signal Transduction
Upon binding of this compound to its cell surface receptor, a cascade of intracellular events is initiated, leading to a specific cellular response. These mechanisms predominantly involve the activation of G-protein coupled receptor signaling pathways, including modulation of intracellular calcium levels and cyclic adenosine (B11128) monophosphate (cAMP) production.
G-Protein Coupled Receptor (GPCR) Activation
This compound receptors are canonical GPCRs, meaning they possess the characteristic seven transmembrane α-helical structure plos.orgscholaris.cawikipedia.org. Ligand binding induces a conformational change in the receptor, which in turn facilitates the interaction with intracellular heterotrimeric G proteins wikipedia.orgkhanacademy.org. This interaction leads to the exchange of GDP for GTP on the G protein’s α subunit, causing the dissociation of the α subunit from the βγ dimer wikipedia.orgkhanacademy.org. The activated G protein subunits then propagate the signal to downstream effectors, such as enzymes or ion channels wikipedia.orgnih.govnih.gov. SKRs have been shown to couple with various G protein subtypes, including Gαq, Gαs, and Gαi, depending on the specific receptor and cellular context mnhn.frplos.orgnih.gov.
Calcium Mobilization Pathways
A common downstream signaling pathway activated by this compound receptors involves the modulation of intracellular calcium ([Ca²⁺]i) levels. Many SKRs are coupled to Gαq proteins, which activate phospholipase C-β (PLCβ) mnhn.frplos.orgnih.govpancreapedia.org. Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane, generating two second messengers: inositol (B14025) 1,4,5-trisphosphate (InsP₃) and diacylglycerol (DAG) pancreapedia.org. InsP₃ diffuses into the cytoplasm and binds to InsP₃ receptors (InsP₃Rs) located on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm pancreapedia.org. This increase in cytosolic calcium concentration can then activate various calcium-dependent cellular processes. Some studies also suggest that other pathways involving cyclic ADP-ribose (cADPr) and nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) may contribute to calcium signaling in response to related peptides pancreapedia.org. For instance, oyster peptides activating Cragi-CCKRs led to calcium accumulation in cells, monitored via fluorescence-based assays mnhn.fr.
Cyclic AMP (cAMP) Signaling Cascades
In addition to calcium mobilization, some this compound receptors can also activate the cyclic adenosine monophosphate (cAMP) signaling pathway mnhn.frplos.org. This pathway is typically initiated when GPCRs coupled to the stimulatory G protein (Gs) activate adenylyl cyclase (AC) wikipedia.orgkhanacademy.orgnih.govnih.govgenome.jp. Activated AC catalyzes the conversion of adenosine triphosphate (ATP) into cAMP. cAMP then acts as a second messenger, primarily by activating protein kinase A (PKA) wikipedia.orgnih.govnih.gov. PKA phosphorylates a wide range of downstream targets, including enzymes, ion channels, and transcription factors, thereby modulating various cellular functions such as metabolism, gene expression, and cell growth nih.govnih.gov. While specific quantitative data on cAMP modulation by this compound itself is not detailed in the provided snippets, the capacity of SKRs to activate this pathway has been demonstrated in studies on insect SKRs plos.org.
Evolutionary Biology and Comparative Neuropeptidomics of Sulfakinins
Phylogenetic Analysis of Sulfakinin Peptides and Receptors Across Bilateria
The evolutionary origin of the sulfakinin/cholecystokinin (B1591339) (SK/CCK)-type signaling system is ancient, tracing back to the common ancestor of all bilaterian animals. elifesciences.org Molecular evidence for this deep evolutionary history was first solidified with the isolation and sequencing of Leucosulfakinin from the cockroach Leucophaea maderae. elifesciences.orgnih.gov Subsequently, the identification of SK/CCK-type signaling systems in a diverse array of protostome invertebrates, including nematodes (Caenorhabditis elegans), mollusks (Crassostrea gigas), and annelids (Capitella teleta), has confirmed that this system was established before the divergence of protostomes and deuterostomes. elifesciences.orgnih.gov
Phylogenetic analyses of both the sulfakinin peptides and their G-protein coupled receptors (GPCRs) reveal a clear orthologous relationship with the vertebrate CCK and gastrin systems. nih.govresearchgate.net Insect sulfakinin receptors, for instance, are orthologues of the human gastrin/CCK receptors. nih.gov These analyses typically show that SK/CCK receptors from different species cluster together, forming a distinct clade separate from other neuropeptide receptors. nih.govfrontiersin.org This demonstrates a direct evolutionary lineage from a common ancestral receptor. The phylogenetic trees constructed for both the peptides and their receptors consistently group invertebrate sulfakinins and their receptors with vertebrate CCK/gastrin systems, underscoring their shared ancestry. frontiersin.org
Table 1: Representative Sulfakinin/Cholecystokinin-Type Peptides Across Bilateria This interactive table provides examples of SK/CCK-type peptide sequences from various animal phyla, highlighting conserved residues.
| Species | Phylum | Peptide Name | Sequence |
| Leucophaea maderae | Arthropoda | This compound-I | pEQFEDY(SO3H)GHMRF-NH2 |
| Drosophila melanogaster | Arthropoda | Drosulfakinin-I | FDDY(SO3H)GHMRF-NH2 |
| Asterias rubens | Echinodermata | ArSK/CCK1 | pQGY(SO3H)GGFWRF-NH2 |
| Asterias rubens | Echinodermata | ArSK/CCK2 | GSDDY(SO3H)GGFWRF-NH2 |
| Homo sapiens | Chordata | Cholecystokinin-8 | DY(SO3H)MGWMDF-NH2 |
| Homo sapiens | Chordata | Gastrin-17 (II) | pEGPWLEEEEEAY(SO3H)GWMDF-NH2 |
Note: pE denotes pyroglutamate, Y(SO3H) denotes sulfated tyrosine, and -NH2 denotes C-terminal amidation.
Conserved Structural Motifs and Functional Domains within the Sulfakinin/Cholecystokinin Family
The sulfakinin/cholecystokinin peptide family is defined by a set of highly conserved structural motifs that are critical for biological activity. These features are present across the vast evolutionary distance separating insects and mammals, providing strong evidence of a common ancestral peptide. nih.govresearchgate.net
The most prominent conserved features include:
A Sulfated Tyrosine Residue: A key characteristic of this peptide family is the presence of a tyrosine residue that is post-translationally sulfated. nih.gov The position of this sulfated tyrosine relative to the C-terminus can vary slightly, typically with five to seven amino acids separating them. elifesciences.org This modification is crucial for high-affinity binding to their cognate receptors.
A Conserved C-terminus: The C-terminal region of the peptide is particularly well-conserved and is essential for receptor activation. The consensus sequence often ends in -Met-Arg-Phe-NH2 in insects (like this compound) and -Trp-Met-Asp-Phe-NH2 in vertebrate CCK/gastrin. nih.govnih.gov Despite some variation, the terminal phenylalanine amide is a near-universal feature. nih.gov
C-terminal Amidation: The peptides are invariably amidated at their C-terminus, a common feature of many neuropeptides that protects them from degradation by carboxypeptidases and is often necessary for biological activity. elifesciences.org
The receptors for these peptides also exhibit conserved domains. As members of the rhodopsin-like GPCR family, they share a characteristic seven-transmembrane domain structure. frontiersin.org Phylogenetic studies show that insect sulfakinin receptors (SKRs) are orthologues of the vertebrate CCKA and CCKB receptors, indicating a shared structural and functional heritage. nih.govnih.gov
Tracing the Evolutionary Origins of this compound-Type Signaling Systems
The evolutionary origins of this compound-type signaling can be traced back to the Precambrian era, predating the divergence of the major bilaterian lineages, Protostomia and Deuterostomia, which occurred around 700 million years ago. nih.govresearchgate.net The widespread presence of both the peptide ligands (sulfakinins) and their corresponding receptors in extant members of both superphyla is strong evidence that the complete signaling system was present in their last common ancestor. elifesciences.orgnih.gov
The discovery of this compound itself was a pivotal moment, providing the first molecular link between the invertebrate and vertebrate peptide signaling systems that were previously considered distinct. nih.gov Its sequence homology with vertebrate gastrin and CCK was immediately apparent. nih.gov This finding suggested that the hormonal systems regulating digestive processes and feeding behaviors in vertebrates had a much deeper evolutionary history than previously understood. elifesciences.orgnih.gov
While neuropeptides and their receptors are found in early-branching phyla like Cnidaria, their sequences are often not closely related to those in Bilateria, suggesting that the divergence times may be too long to recognize clear sequence identity. researchgate.net The definitive emergence of the canonical SK/CCK system, as recognized by its conserved motifs, appears to be a key innovation of the Bilateria. nih.gov
Comparative Analysis of this compound Systems in Protostome and Deuterostome Invertebrates
A comparative look at sulfakinin systems in protostome (e.g., arthropods, mollusks) and non-chordate deuterostome (e.g., echinoderms) invertebrates reveals a remarkable degree of conservation in both structure and function. nih.govnih.gov
In protostomes, particularly insects, sulfakinins are well-characterized. This compound and its orthologs are known to regulate feeding behavior, satiety, and gut motility. nih.govresearchgate.net They are typically produced by neurons in the brain and nervous system. nih.gov The system in insects often includes one or two sulfakinin genes and a corresponding set of one or two receptors. frontiersin.org
The characterization of a sulfakinin/CCK-type signaling system in the starfish Asterias rubens, a deuterostome invertebrate, provides a crucial comparative perspective. elifesciences.orgnih.gov In this echinoderm, two peptides (ArSK/CCK1 and ArSK/CCK2) derived from a single precursor protein act on a specific receptor (ArSK/CCKR). nih.gov Functionally, these peptides inhibit feeding-related processes, such as causing the retraction of the cardiac stomach, a role analogous to the satiety-inducing effects of CCK in vertebrates and sulfakinins in insects. elifesciences.orgnih.gov This functional conservation across the protostome-deuterostome divide highlights an ancient role for this signaling system in the inhibitory regulation of feeding. nih.gov
Table 2: Comparison of Sulfakinin Systems in Invertebrate Lineages This interactive table compares key features of the this compound-type signaling systems in representative protostome and deuterostome invertebrates.
| Feature | Protostome (e.g., Drosophila) | Deuterostome Invertebrate (e.g., Asterias) |
| Peptide Precursor | Typically encodes one or two SK peptides. | Can encode multiple SK/CCK-like peptides. |
| Receptors | One or two identified SK receptors (GPCRs). | One identified SK/CCK receptor (GPCR). |
| Primary Function | Regulation of satiety, feeding, gut motility. nih.gov | Inhibitory regulation of feeding processes. nih.gov |
| Site of Expression | Primarily brain neurons. nih.gov | Nervous system, digestive system, tube feet. nih.gov |
| C-terminal Motif | Often F/Y-X-X-MRF-NH2 | F/Y-X-X-WRF-NH2 |
Gene Duplication and Diversification Events in Sulfakinin Evolution
Gene duplication is a major driving force in evolution, providing the raw genetic material for the emergence of new functions. nih.govnih.gov The evolution of the sulfakinin/cholecystokinin superfamily is a classic example of this principle. The divergence between the vertebrate gastrin and CCK peptides and their respective receptors is thought to have arisen from gene duplication events. elifesciences.orgnih.gov
In invertebrates, the number of sulfakinin genes and receptors can vary. For instance, Drosophila melanogaster has two sulfakinin receptors, which likely arose from a gene duplication event. frontiersin.org This duplication allows for potential subfunctionalization or neofunctionalization, where the two receptors might develop different expression patterns, ligand affinities, or signaling properties, enabling more complex regulation. In some insect lineages, however, the peptide and its receptors have been lost, indicating that the evolutionary pressure to maintain this system is not universal. biorxiv.org
The process of gene duplication followed by diversification allows for the expansion of gene families. frontiersin.org After a duplication event, one copy of the gene can maintain the original function, freeing the other copy to accumulate mutations. nih.gov This can lead to the evolution of peptides with slightly different biological activities or receptors with altered sensitivities, contributing to the organism's ability to adapt to new environmental or physiological demands. While the specific history of duplication events within the sulfakinin lineage across all invertebrates is not fully resolved, it is clear that this mechanism has played a significant role in shaping the diversity of this ancient signaling system. nih.gov
Physiological and Behavioral Modulations by Leucosulfakinin in Invertebrates
Regulation of Feeding and Digestive Processes
Leucosulfakinins, as members of the sulfakinin (SK) peptide family, are recognized as key satiety-inducing signals that regulate food ingestion in invertebrates nih.govnih.gov. Research across various insect species indicates that SKs significantly inhibit food intake. For instance, peptide injections of SKs have been shown to decrease food consumption in the desert locust (Schistocerca gregaria) researchgate.net. Similarly, knockdown of SKs in the cricket (Gryllus bimaculatus) led to decreased food intake, and in the German cockroach (Blattella germanica), peptide administration also resulted in reduced food consumption researchgate.net. In Drosophila, SK signaling is implicated in reducing feeding behavior, contributing to the termination of a meal nih.govnih.gov. Studies in Schistocerca gregaria have demonstrated that SKs can reduce food consumption by approximately 50% csic.es. These findings collectively highlight the role of LSK and related SKs as potent inhibitors of feeding behavior by promoting satiety.
| Species | Method of Administration | Effect on Food Intake | Reference Snippet Index |
| Schistocerca gregaria | Peptide injection | Decreased | researchgate.net |
| Schistocerca gregaria | Peptide injection | Reduced by ~50% | csic.es |
| Gryllus bimaculatus | SK knockdown | Decreased | researchgate.net |
| Blattella germanica | Peptide injection | Decreased | researchgate.net |
| Drosophila | SK signaling | Reduced feeding | nih.gov |
Leucosulfakinins and other sulfakinins are classified as myotropic neuropeptides, meaning they directly influence the contraction of visceral muscles nih.govresearchgate.netnih.govresearchgate.netresearchgate.netcapes.gov.br. LSK, in particular, has demonstrated myotropic action on the intestinal muscles of cockroaches, analogous to the effects of vertebrate gastrin nih.govdntb.gov.ua. In the beetle Zophobas atratus, a specific sulfakinin, Zopat-SK-1, was observed to have a myostimulatory effect on the isolated hindgut. Conversely, the same peptide decreased contractions in the heart, ejaculatory duct, and oviduct of this species capes.gov.br. While myosuppressins, structurally related peptides, are known to inhibit visceral muscle contractions, sulfakinins generally exert a stimulatory effect nih.gov. These findings underscore the role of LSK in modulating the mechanical activity of the invertebrate digestive tract.
| Species | Target Muscle/Organ | Effect on Contraction | Reference Snippet Index |
| Various Insects | Hindgut, Foregut, Heart | Myotropic (Influence) | researchgate.net |
| Leucophaea maderae | Intestinal | Myotropic action | nih.govdntb.gov.ua |
| Zophobas atratus | Hindgut | Myostimulatory | capes.gov.br |
| Zophobas atratus | Heart, Ejaculatory duct, Oviduct | Decreased contractions | capes.gov.br |
Sulfakinins have been implicated in the regulation of digestive enzyme secretion in invertebrates nih.gov. Studies have shown that these peptides can influence the release of specific enzymes. For instance, sulfakinins have been reported to stimulate the release of α-amylase in the red palm weevil (Rhynchophorus ferrugineus) researchgate.net. Research involving leucosulfakinins (FLSK and LSK II) and related analogues in the insect Opisina arenosella indicated that certain structural features are critical for modulating digestive enzyme release; specifically, peptides with an FXRF amide C-terminal sequence were found to stimulate amylase release, while those with an HMRF amide sequence could inhibit amylase release nih.gov. Peptides with both FMRF and HMRF amide sequences were effective in stimulating protease release nih.gov. Conversely, some studies suggest that sulfakinins can also decrease digestive enzyme activity, as observed in Tribolium castaneum, and inhibit digestive enzyme secretion in Locusta migratoria researchgate.net.
| Species | Enzyme | Effect on Secretion | Reference Snippet Index |
| Rhynchophorus ferrugineus | α-amylase | Stimulates release | researchgate.net |
| Tribolium castaneum | Digestive enzymes | Decreases activity | researchgate.net |
| Locusta migratoria | Digestive enzymes | Inhibits secretion | researchgate.net |
| Opisina arenosella | Amylase | Stimulated (analogues) | nih.gov |
| Opisina arenosella | Protease | Stimulated (analogues) | nih.gov |
Neurobiological and Behavioral Effects of Leucosulfakinin
While sulfakinin (SK) signaling in Drosophila has been broadly linked to the regulation of various behaviors, including locomotor activity, specific direct effects of this compound on invertebrate locomotor activity are not extensively detailed in the provided literature. General SK signaling in Drosophila has been associated with modulating locomotor activity nih.gov. Further research would be needed to elucidate the precise mechanisms and extent of LSK's influence on locomotion in specific invertebrate species.
Leucosulfakinins can influence sensory processing related to feeding. In Drosophila, SK-expressing neurons have been shown to diminish sugar gustation, thereby contributing to satiety and reduced feeding nih.gov. This suggests a role for SKs in modulating the perception of taste stimuli, which is a critical component of food selection and intake. While the broader literature on invertebrate olfaction and sensory processing is extensive nih.govnih.govnih.govnih.govfrontiersin.org, the direct involvement of this compound in olfactory preference or other sensory modalities beyond gustation is not explicitly detailed in the provided search results.
| Species | Sensory Modality | Effect | Reference Snippet Index |
| Drosophila | Sugar gustation | Diminished | nih.gov |
| Drosophila | Locomotor activity | Involved in regulation | nih.gov |
Compound List:
this compound (LSK)
Sulfakinins (SKs)
Cholecystokinin (B1591339) (CCK)
Gastrin
Myosuppressins
FLSK (this compound analogue)
LSK II (this compound analogue)
Perisulfakinin (PSK)
Prothis compound (PLSK)
Zopat-SK-1
FMRFamide
Serotonin (5-HT)
Octopamine
gamma-Aminobutyric Acid (GABA)
Neuromedin U
Synaptic Plasticity and Neural Circuit Modulation
This compound plays a significant role in modulating neural circuits, thereby influencing complex behaviors in invertebrates. In the oriental fruit fly Bactrocera dorsalis, sulfakinin signaling via its receptor SkR1 is essential for promoting foraging behavior. This is achieved by increasing antennal sensitivity to food odorants during periods of starvation, a process that involves altering the expression of odorant receptor (OR) genes. This modulation enhances foraging success while simultaneously suppressing mating behavior, indicating a direct impact on neural circuits responsible for sensory processing and behavioral switching elifesciences.org.
In Drosophila melanogaster, a specific set of eight SK-expressing neurons is known to regulate a spectrum of competing behaviors, including satiety, feeding, locomotor activity, aggression, and reproductive behavior nih.gov. While direct evidence detailing synaptic plasticity mechanisms, such as long-term potentiation (LTP) or depression (LTD), is not extensively detailed in current literature, the observed modulatory effects on sensory input sensitivity and behavioral outputs strongly suggest that LSK actively influences the functional dynamics of neural circuits.
Interactions with Other Neuropeptidergic Systems
Sulfakinin signaling exhibits significant crosstalk with other neuropeptidergic systems, most notably the insulin-like peptide (ILP) systems. In Drosophila, insulin-producing cells (IPCs) have been found to co-express sulfakinin mdpi.com. Genetic studies involving the knockdown of either the sk (sulfakinin) or ilps (insulin-like peptides) genes have demonstrated reciprocal influences on each other's mRNA levels, indicating a complex interplay between these two signaling pathways mdpi.com. Furthermore, SK peptides have been shown to directly modulate the levels of ILPs circulating in the hemolymph of the beetle Tenebrio molitor researchgate.netnih.govmdpi.com. This interaction suggests a coordinated regulation of metabolic and behavioral processes, where SK signaling can influence endocrine pathways like the ILP system.
Structurally, LSKs share homology with vertebrate gastrin and CCK peptides, pointing to a conserved signaling system across evolutionary history, although the specific mechanisms of action may differ between invertebrates and vertebrates nih.govfrontiersin.orgmnhn.frfrontiersin.orgresearchgate.netfrontiersin.orgnih.govpeerj.comdntb.gov.uanih.gov. Additionally, LSKs possess a C-terminal RFamide motif, a feature common to other neuropeptides like FMRFamide, which could potentially lead to interactions with RFamide receptors, although direct evidence for such cross-reactivity with LSK is limited frontiersin.org.
Metabolic and Energy Homeostasis Roles
Influence on Carbohydrate and Lipid Metabolism
Sulfakinins exert a considerable influence on lipid metabolism, affecting fatty acid levels and their composition in various tissues. Studies have shown that SKs can alter fatty acid profiles in the oenocytes of Zophobas atratus researchgate.netnih.govdntb.gov.ua, and modulate fatty acid levels and composition in the fat body and hemolymph researchgate.net. Moreover, nonsulfated forms of SK have been observed to influence the metabolic parameters of insect fat body mitochondria, thereby impacting lipid metabolism researchgate.net.
Regarding carbohydrate metabolism, SKs are involved in processing these essential energy sources researchgate.netnih.gov. In the Chinese white pine beetle, Dendroctonus armandi, experimental injection of SK resulted in a significant increase in trehalose (B1683222) (a key insect carbohydrate) and a decrease in glycogen (B147801) and free fatty acids. This finding directly demonstrates LSK's role in regulating both carbohydrate and lipid reserves.
Table 1: Metabolic Effects of this compound (SK) Injection in Dendroctonus armandi
| Parameter | Effect of SK Injection |
| Trehalose | Increased |
| Glycogen | Decreased |
| Free Fatty Acid | Decreased |
| Body Weight | Reduced |
| Mortality | Increased |
Data derived from search result frontiersin.org.
Regulation of Insulin-Like Peptide (ILP) Systems
The regulation of insulin-like peptide (ILP) systems by sulfakinins represents a key mechanism through which SKs influence metabolic homeostasis mdpi.com. In insects, insulin-producing cells (IPCs) are known to co-express SK, suggesting an integrated signaling network for metabolic control mdpi.com. Genetic investigations in Drosophila have provided evidence for crosstalk between SK and ILP signaling pathways, as demonstrated by the reciprocal effects on each other's mRNA levels following gene knockdown mdpi.com.
Compound List:
this compound (LSK)
Sulfakinin (SK)
this compound-II (LSK-II)
Perisulfakinin
Cholecystokinin (CCK)
Gastrin
Insulin-Like Peptide (ILP)
FMRFamide
Advanced Methodologies in Leucosulfakinin Research
Peptidomic and Transcriptomic Approaches for Leucosulfakinin Identification
The identification and characterization of neuropeptides like this compound have been revolutionized by the integration of peptidomic and transcriptomic techniques. Peptidomics, which involves the large-scale analysis of peptides, typically employs mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) to identify peptides directly from biological extracts plos.orgoup.comfrontiersin.org. This approach allows for the discovery of novel peptides and the confirmation of known ones, including this compound, by analyzing their mass-to-charge ratio and fragmentation patterns. Transcriptomics, on the other hand, involves the analysis of the complete set of RNA transcripts in a cell or organism. By sequencing mRNA, transcriptomic studies can identify the genes encoding neuropeptide precursors, providing insights into the biosynthesis and diversity of neuropeptides.
Studies utilizing these combined approaches have been instrumental in cataloging neuropeptide repertoires across various insect species. For instance, transcriptomic and peptidomic analyses have identified this compound and its precursor sequences in species such as Tribolium castaneum (red flour beetle) and have provided evidence for their presence in other insect orders plos.orgfrontiersin.orgnih.gov. These techniques are essential for discovering the full spectrum of neuropeptides within an organism and understanding their evolutionary relationships.
In Vitro Bioassays for Myotropic and Other Physiological Activities
In vitro bioassays are critical for elucidating the physiological functions of this compound. A primary application of these assays is to assess the myotropic activity of LSK, which refers to its ability to induce muscle contractions. These studies typically involve isolated insect tissues, such as the hindgut, foregut, or heart, which are known to be targets of sulfakinins plos.orgresearchgate.netresearchgate.net.
In these assays, tissue preparations are exposed to purified or synthesized peptides, and their contractile responses are monitored. For example, this compound has been shown to cause contractions in isolated cockroach hindguts plos.orgresearchgate.net. Studies have also investigated the effects of both sulfated and non-sulfated forms of sulfakinins, revealing that the presence and position of the sulfate (B86663) group can significantly influence their potency and efficacy plos.orgresearchgate.net. Beyond myotropic activity, in vitro bioassays are employed to study other physiological effects, such as the inhibition of food intake and the stimulation of digestive enzyme release, providing a functional readout of peptide activity researchgate.netresearchgate.net. Comparative studies using different analogs have also allowed researchers to correlate specific structural features with biological activity mnhn.frresearchgate.net.
Functional Genomics and Genetic Manipulation Techniques
Functional genomics and genetic manipulation techniques offer powerful tools to dissect the specific roles of genes encoding neuropeptides, including those for this compound. Techniques such as RNA interference (RNAi) and CRISPR-Cas9 gene editing allow researchers to knock down or knock out specific genes, thereby observing the resulting physiological consequences.
CRISPR-Cas9 technology, in particular, enables precise genome editing in various organisms, including insects, by introducing targeted double-strand breaks that can lead to gene inactivation through error-prone repair mechanisms sbpdiscovery.orgnih.govelifesciences.org. By generating genetically modified organisms or cell lines lacking functional this compound precursor genes, scientists can directly investigate the peptide's contribution to development, behavior, and physiology. These approaches are invaluable for understanding gene function in a broader biological context and for validating findings from peptidomic and transcriptomic studies. Genetic screening using these tools can also identify novel genes involved in sulfakinin signaling pathways elifesciences.orgnih.gov.
Synthetic Peptide Chemistry for this compound Analogs
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides, including this compound and its analogs peptide.commdpi.com. Pioneered by Merrifield, SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin) peptide.com. The most common strategies employed are based on the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups peptide.commdpi.com.
The Fmoc strategy, known for its milder deprotection conditions, is widely used for synthesizing complex peptides, including those with sensitive modifications like tyrosine sulfation oup.comacs.orgresearchgate.net. Key steps in Fmoc-SPPS involve:
Resin Attachment: The C-terminal amino acid is coupled to a suitable resin (e.g., Rink amide resin for C-terminal amides, Wang resin for C-terminal acids) oup.compeptide.com.
Deprotection: The N-terminal Fmoc group is removed using a base, typically piperidine (B6355638) in DMF oup.compeptide.com.
Coupling: The next Fmoc-protected amino acid, activated by coupling reagents (e.g., HBTU/HOBt, HATU/HOAt), is added to the free N-terminus oup.comlookchem.comekb.eg.
Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, commonly trifluoroacetic acid (TFA) oup.compeptide.comekb.eg.
Special considerations are necessary for synthesizing sulfated peptides. The introduction of the sulfate group onto tyrosine residues often requires specific reagents and strategies to ensure regioselectivity and stability during synthesis and cleavage acs.orgresearchgate.net. For instance, using protected sulfotyrosine building blocks or employing specific sulfation reagents like SO3·DMF or SO3-Pyr complexes are common practices acs.orgresearchgate.net.
The design of this compound analogs focuses on understanding the SAR, particularly the role of tyrosine sulfation. Native insect sulfakinins, including this compound, typically feature a sulfated tyrosine residue at a conserved position within their C-terminal heptapeptide (B1575542) core (e.g., Y(SO3H)GHMRFamide) plos.orgresearchgate.netresearchgate.net.
Researchers have synthesized both sulfated and non-sulfated analogs to probe the functional significance of this modification. Studies have demonstrated that the sulfation of tyrosine is often critical for achieving high potency in receptor activation and for eliciting strong myotropic activity plos.orgresearchgate.net. For example, some research indicates that while the presence of a sulfate group is essential for this compound's myotropic activity, its precise position might be less critical researchgate.net.
Analog design strategies include:
Sulfation Status: Synthesizing analogs with and without the sulfated tyrosine to compare their biological activities plos.orgresearchgate.net.
Amino Acid Substitution: Replacing specific amino acids or altering their configuration to assess their impact on activity and stability mnhn.frresearchgate.netresearchgate.netcapes.gov.brmdpi.com. For instance, replacing sulfated tyrosine with other acidic residues or mimics like alpha-aminosuberic acid has been explored to create more stable analogs with retained activity researchgate.net.
Peptide Length Modification: Synthesizing shorter or longer versions of the peptide to identify minimal active sequences or to explore different binding interactions.
These synthetic efforts allow for the creation of peptides with potentially enhanced properties, such as increased stability against enzymatic degradation or improved receptor binding affinity, which are crucial for further pharmacological investigations.
Compound List:
this compound (LSK)
Cholecystokinin (B1591339) (CCK)
Gastrin
Drosulfakinin
Cragi-CCK1
Zopat-SK-1
Leucophaea maderae this compound
Tribolium castaneum Sulfakinin
Locusta migratoria this compound
Emerging Research Frontiers and Translational Implications
Elucidating the Mechanisms of Leucosulfakinin Pleiotropy
This compound exhibits pleiotropy, influencing multiple biological processes within insects, indicative of a multifunctional signaling role. Research has identified several key areas where LSK exerts its effects:
Myotropic Activity: LSK is well-characterized for its potent myotropic activity, meaning it stimulates muscle contractions. It significantly impacts the frequency and amplitude of contractions in the hindgut of insects, such as the cockroach Leucophaea maderae expasy.orgnih.govresearchgate.net. Beyond the gut, sulfakinins (SKs) have demonstrated myotropic activity on other tissues, including the heart mnhn.fr.
Feeding Regulation and Satiety: LSK plays a crucial role in modulating feeding behavior and acts as a satiety regulator in arthropods researchgate.netmnhn.frresearchgate.net. Studies indicate that LSK can exert inhibitory effects on feeding researchgate.net, contributing to the regulation of food intake and energy balance researchgate.net.
Digestive Enzyme Regulation: Sulfakinins, including LSK, have been implicated in the regulation of digestive enzyme secretion mnhn.frresearchgate.net. This suggests a role in optimizing nutrient assimilation and processing.
Metabolic Regulation: Emerging research indicates that SKs influence carbohydrate and lipid processing researchgate.net and are involved in fatty acid metabolism researchgate.net. Specifically, LSK has been shown to affect the fatty acid composition in oenocytes (insect fat body cells) and regulate insulin-like peptide (ILP) levels within these cells researchgate.net.
Behavioral Modulation: Beyond physiological functions, LSK has been shown to influence behavioral outputs such as odor preference and locomotion in Drosophila melanogaster nih.gov.
These diverse effects underscore LSK's pleiotropic nature, highlighting its importance in coordinating various physiological and behavioral responses in insects.
Investigating Lineage-Specific Variations and Functional Divergence of Sulfakinins
The sulfakinin family encompasses several related peptides across different invertebrate species, exhibiting variations in sequence and post-translational modifications that lead to functional divergence. This compound (LSK) and this compound-II (LSK-II) are two such peptides isolated from the cockroach Leucophaea maderae.
LSK vs. LSK-II: LSK-II possesses a blocked N-terminus (pyroglutamic acid) and differs in its N-terminal amino acid sequence compared to LSK. While both share a conserved C-terminal heptapeptide (B1575542) fragment, LSK-II shows a greater sequence resemblance to vertebrate cholecystokinin (B1591339) than LSK does nih.gov. Comparisons of these sequences suggest that specific amino acid residues are critical for biological activity, and the presence of a sulfate (B86663) group on tyrosine is essential for myotropic activity, although its precise position may be less critical researchgate.netnih.gov.
Drosulfakinins (DSK): In Drosophila melanogaster, Drosulfakinin I (DSK I) and Drosulfakinin II (DSK II) have been identified. DSK I typically features a C-terminal FDDYGHMRFamide structure, which can be sulfated or nonsulfated, while DSK II has an extended N-terminus (GGDDQ-). Variations in these N-terminal extensions are thought to be important for ligand-receptor binding, and both sulfated and nonsulfated forms of DSK peptides can be functional, potentially influencing distinct behaviors like odor preference versus locomotion nih.gov.
Locustasulfakinin (Lom-SK): This peptide, identified in locusts, also shares sequence homologies with vertebrate CCK and gastrin, as well as with other invertebrate sulfakinins like LSK-II and LSK researchgate.net.
These variations within the sulfakinin family demonstrate functional divergence, where differences in sequence and sulfation status can lead to distinct receptor interactions and physiological outcomes.
Table 1: Identified Sulfakinins and Their Characteristics
| Peptide Name | Source Organism | Key Sequence Feature (C-terminal) | Notable Function(s) | Homology to Vertebrates |
| This compound (LSK) | Leucophaea maderae | Y(SO3H)GHMRF-NH2 | Myotropic activity (hindgut, heart), feeding inhibition, satiety, metabolic regulation, behavioral modulation. | Gastrin/CCK |
| This compound-II (LSK-II) | Leucophaea maderae | Y(SO3H)GHMRF-NH2 | Myotropic activity, analogous to gastrin/CCK; greater resemblance to CCK than LSK. | Gastrin/CCK |
| Drosulfakinin I (DSK I) | Drosophila melanogaster | Y(SO3H)GHMRF-NH2 (can be ns) | Myotropic activity, satiety, feeding regulation, metabolic regulation, behavioral modulation (odor preference). | Gastrin/CCK |
| Drosulfakinin II (DSK II) | Drosophila melanogaster | Y(SO3H)GHMRF-NH2 (can be ns) | Myotropic activity, satiety, feeding regulation, metabolic regulation, behavioral modulation (locomotion). | Gastrin/CCK |
| Locustasulfakinin (Lom-SK) | Locusta migratoria | Y(SO3H)GHMRF-NH2 | Myotropic activity, digestive enzyme secretion, feeding regulation. | Gastrin/CCK |
Potential for Agricultural Pest Control Strategies
The distinct physiological roles of this compound and other insect sulfakinins present promising avenues for developing novel agricultural pest control strategies. By targeting conserved pathways, these neuropeptides could form the basis of environmentally friendly biopesticides.
Disruption of Feeding and Digestion: LSK's ability to inhibit feeding behavior and regulate digestive processes can be exploited. Disrupting these essential functions in insect pests could lead to starvation or impaired nutrient absorption, ultimately reducing pest populations researchgate.netresearchgate.net.
Metabolic Interference: The influence of SKs on carbohydrate and lipid metabolism researchgate.netresearchgate.net suggests that interfering with these pathways could also be a viable control strategy, impacting insect energy reserves and development.
Targeting Neuropeptide Signaling: The identification of sulfakinin receptors (SKRs) in insects researchgate.net provides specific molecular targets. Developing agonists or antagonists for these receptors could offer a highly selective approach to pest management, minimizing off-target effects on beneficial insects or other organisms.
Research into the precise mechanisms and receptor interactions of LSK and related peptides is crucial for translating these potentials into effective pest control solutions.
Invertebrate Models for Understanding Conserved Neuroendocrine Regulation
Invertebrates, particularly insects like cockroaches and Drosophila, serve as invaluable model systems for deciphering conserved neuroendocrine regulatory mechanisms, largely due to the presence of peptides like this compound that share homology with vertebrate hormones.
Homology and Conservation: The structural and functional similarities between insect sulfakinins and vertebrate gastrin/CCK peptides highlight a deep evolutionary conservation of this signaling system nih.govmnhn.frresearchgate.netresearchgate.netnih.gov. This conservation allows researchers to use invertebrate models to study fundamental aspects of neuroendocrine regulation that are also relevant to vertebrates, including humans.
Studying Complex Pathways: The relative simplicity and genetic tractability of organisms like Drosophila make them ideal for dissecting complex signaling cascades. By investigating how LSK and its counterparts regulate processes such as gut function, feeding, satiety, and metabolism, scientists gain insights into conserved molecular pathways that govern physiological and behavioral responses to environmental cues mnhn.frresearchgate.net.
Neurotransmitter and Neuromodulator Roles: Neuropeptides, including sulfakinins, are critical signal transducers that modulate numerous biological functions annualreviews.org. Studying their roles in invertebrates can illuminate conserved mechanisms of neurotransmission and neuromodulation, contributing to a broader understanding of nervous system function across diverse animal phyla mnhn.fr.
The study of this compound in invertebrate models therefore not only advances our knowledge of insect physiology but also provides a window into the evolution and conserved principles of neuroendocrine control systems.
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for detecting Leucosulfakinin in insect models?
- Methodological Answer : Detection typically involves immunoassays (e.g., ELISA, Western blot) or liquid chromatography–tandem mass spectrometry (LC-MS/MS). Key steps include:
-
Sample Preparation : Homogenize insect tissues in cold PBS with protease inhibitors to prevent peptide degradation .
-
Controls : Include positive controls (synthetic this compound) and negative controls (tissue from knockdown models) to validate specificity .
-
Quantification : Normalize results to total protein content using Bradford assays.
-
Data Reporting : Present raw data with error margins and statistical significance (e.g., p-values) in tables, adhering to journal guidelines for reproducibility .
Table 1 : Comparison of Detection Methods
Method Sensitivity (ng/mL) Specificity Throughput ELISA 0.1–1.0 High High Western Blot 5–10 Moderate Low LC-MS/MS 0.01–0.1 Very High Medium
Q. How can researchers address variability in this compound quantification across studies?
- Answer : Variability often arises from differences in sample preparation or antibody cross-reactivity. Mitigation strategies include:
- Standardized Protocols : Adopt published methodologies from high-impact studies and replicate experiments under identical conditions .
- Method Validation : Perform spike-and-recovery experiments to assess assay accuracy .
- Inter-lab Collaboration : Share samples with independent labs to verify results, reducing bias .
Advanced Research Questions
Q. What experimental frameworks resolve contradictions in this compound’s role across insect species?
- Answer : Contradictory findings (e.g., appetite stimulation vs. suppression) require:
- Comparative Studies : Design experiments across multiple species (e.g., Drosophila, Tribolium) using standardized assays .
- Variable Control : Account for species-specific factors like feeding behavior, life stage, and genetic background .
- Meta-analysis : Aggregate data from published studies to identify trends or contextual discrepancies (e.g., environmental or hormonal confounders) .
Q. What strategies validate this compound receptor interactions in vivo?
- Answer : Use a combination of genetic and biochemical approaches:
-
RNA Interference (RNAi) : Knockdown putative receptors and assess feeding behavior or metabolic phenotypes .
-
Co-immunoprecipitation (Co-IP) : Crosslink receptors in insect tissues and confirm binding via Western blot .
-
CRISPR-Cas9 Mutants : Generate receptor-null models to test this compound’s functional redundancy .
Key Considerations :
- Validate receptor specificity using competitive binding assays.
- Correlate receptor expression levels with physiological outcomes using qRT-PCR .
Q. How should researchers design studies to investigate this compound’s cross-talk with other neuropeptides?
- Answer :
- Hypothesis-Driven Design : Frame questions using the PICO framework (Population, Intervention, Comparison, Outcome) . Example:
- Population: Drosophila melanogaster larvae.
- Intervention: Co-administration of this compound and AKH (Adipokinetic Hormone).
- Comparison: Single-neuropeptide treatments.
- Outcome: Glycogen levels quantified via enzymatic assays.
- Data Integration : Use pathway analysis tools (e.g., KEGG) to map interaction networks .
Methodological Best Practices
- Literature Review : Ground hypotheses in existing theories (e.g., neuropeptide evolution) and cite primary sources, avoiding unreliable databases .
- Ethical Reporting : Disclose limitations (e.g., antibody batch variability) and provide raw data in supplementary files .
- Statistical Rigor : Apply ANOVA for multi-group comparisons and Bonferroni correction for multiple hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
